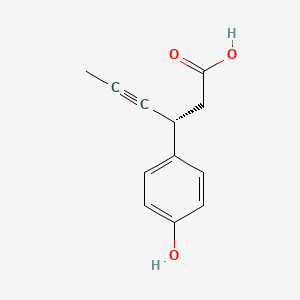

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

Description

BenchChem offers high-quality (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYGPUAIMQUIOO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 4 Hydroxyphenyl Hex 4 Ynoic Acid and Its Stereoisomers

Development of Scalable Synthetic Routes

The economically viable production of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid hinges on the development of scalable synthetic routes that are efficient, cost-effective, and environmentally conscious. Research in this area has explored several key strategies, from the assembly of molecular fragments to the streamlining of reaction sequences.

Convergent Synthesis Approaches Utilizing Key Fragments

While specific convergent routes for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid are not extensively detailed in publicly available literature, the general principles of such syntheses for structurally related 3-aryl-alkynoic acids are well-established. These often involve the coupling of an appropriate aryl electrophile with a nucleophilic alkynyl partner, or vice versa, followed by the introduction or modification of the carboxylic acid moiety. The chirality at the C3 position can be introduced either through the use of a chiral building block for one of the fragments or through an asymmetric coupling reaction.

Strategies for Preparation from Commercially Available Precursors (e.g., 4-Hydroxybenzaldehyde (B117250) and Meldrum's Acid)

A common and cost-effective strategy in process chemistry is to utilize readily available and inexpensive starting materials. 4-Hydroxybenzaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) are prime examples of such precursors that can be used to construct the core scaffold of the target molecule.

The initial step in this synthetic strategy typically involves a Knoevenagel condensation between 4-hydroxybenzaldehyde and Meldrum's acid. This reaction forms a 5-arylidene Meldrum's acid derivative. This intermediate is a versatile platform for further transformations. For the synthesis of 3-(4-hydroxyphenyl)hex-4-ynoic acid, subsequent steps would involve the introduction of the butynyl group and the elaboration of the Meldrum's acid moiety into the desired carboxylic acid. This could potentially be achieved through a Michael addition of a butynyl nucleophile to the arylidene intermediate, followed by hydrolysis and decarboxylation. The stereochemistry at the chiral center would need to be controlled in a subsequent step, either through asymmetric catalysis or by chiral resolution.

A study on the reactions of arylmethylidene Meldrum's acids has noted that the reaction with 4-hydroxybenzylidene Meldrum's acid shows reduced reactivity due to the electron-donating effect of the hydroxyl group. This suggests that careful optimization of reaction conditions would be necessary for this synthetic approach to be viable.

Telescoped Reaction Sequences in Process Development

Telescoped reactions, also known as one-pot or flow processes, are a key strategy in process development to enhance efficiency, reduce waste, and improve safety by minimizing the isolation and purification of intermediates. This approach is particularly valuable for large-scale synthesis.

For the synthesis of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, a telescoped process could integrate several key transformations. For instance, the Knoevenagel condensation of 4-hydroxybenzaldehyde and Meldrum's acid, followed by a reduction and a subsequent Mannich-type reaction, has been demonstrated as a telescoped sequence for the synthesis of related α-substituted acrylates. Adapting such a sequence for the introduction of the butynyl group and control of stereochemistry would be a significant advancement in the scalable synthesis of the target compound. The development of such a process would require careful selection of compatible reagents and solvents to ensure that each reaction step proceeds with high yield and selectivity without interfering with subsequent transformations.

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving a high degree of enantiomeric purity is critical for the application of chiral molecules. This can be accomplished either by synthesizing the desired enantiomer directly using stereoselective methods or by separating a racemic mixture into its constituent enantiomers through a process known as chiral resolution.

Classical Resolution of Racemic Intermediates

Classical resolution is a widely used and well-established technique for separating enantiomers. It involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

For a carboxylic acid like 3-(4-hydroxyphenyl)hex-4-ynoic acid, common resolving agents would be chiral amines such as brucine, strychnine, or synthetic amines like (R)-1-phenylethylamine. The process would involve dissolving the racemic acid and the chiral amine in a suitable solvent to form diastereomeric salts. Through careful control of conditions such as temperature and solvent composition, one of the diastereomeric salts will preferentially crystallize. The crystallized salt is then separated by filtration, and the pure enantiomer of the acid is liberated by treatment with an achiral acid. The selection of the appropriate resolving agent and solvent system is often empirical and requires screening of various combinations to achieve efficient separation.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

| Brucine | Alkaloid (Base) |

| Strychnine | Alkaloid (Base) |

| Quinine | Alkaloid (Base) |

| (R)-1-Phenylethylamine | Synthetic Amine |

| (S)-1-Phenylethylamine | Synthetic Amine |

| (1R,2S)-Ephedrine | Amino Alcohol |

This table is for illustrative purposes and the optimal resolving agent for 3-(4-hydroxyphenyl)hex-4-ynoic acid would need to be determined experimentally.

Enantioselective Separation via Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For the enantioselective separation of acidic compounds like 3-(4-hydroxyphenyl)hex-4-ynoic acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs (e.g., human serum albumin) are often effective. The choice of mobile phase is crucial for achieving good separation. A common strategy for acidic analytes is to use a normal-phase mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape and resolution. Alternatively, reversed-phase conditions with aqueous buffers and organic modifiers can also be employed.

The development of a specific chiral HPLC method for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid would involve screening different CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers.

Table 2: Illustrative Chiral HPLC Method Development Parameters for Aryl-alkynoic Acids

| Parameter | Typical Conditions |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) |

| Mobile Phase (Normal Phase) | n-Hexane / 2-Propanol (e.g., 90:10 v/v) + 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table provides a general starting point for method development. The actual conditions would need to be optimized for the specific compound.

Chemoselective Functionalization in Synthesis

The synthesis of complex molecules such as (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid, which contains multiple reactive functional groups (a phenol (B47542), a carboxylic acid, and an alkyne), necessitates precise control over chemical reactions. Chemoselectivity, the ability to react with one functional group in the presence of others, is therefore a critical consideration in designing synthetic routes. This is particularly evident when modifying the phenolic hydroxyl group, as its reactivity can be similar to that of the carboxylic acid proton, leading to potential side reactions.

Recent methodologies have focused on achieving direct and chemoselective phenol alkylation. One notable approach involves the use of tetrabutylphosphonium (B1682233) hydroxide. A study has described a simple and effective method for the chemoselective alkylation of a phenol in the presence of a carboxylic acid using a 40% aqueous solution of tetrabutylphosphonium hydroxide. researchgate.net This method has been shown to afford the desired phenyl ethers in high yields, typically ranging from 82–99%. researchgate.net

The mechanism of such phase-transfer catalyzed alkylations involves the phosphonium (B103445) cation forming an ion pair with the phenoxide in the organic phase. This enhances the nucleophilicity of the phenoxide, allowing it to react with an alkyl halide, while the carboxylic acid remains protonated and less reactive in the aqueous phase or as a less reactive ion pair. While specific studies on (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid using this exact reagent are not detailed, the principle is directly applicable. For instance, in the synthesis of a related compound, the GPR40 receptor agonist AMG 837, its precursor (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is coupled with another molecule via an ether linkage, highlighting the industrial importance of such chemoselective alkylations. researchgate.net

The selection of the base and catalyst system is crucial for achieving high selectivity. The table below summarizes key aspects of base-mediated phenol alkylation.

| Catalyst/Base System | Key Feature | Typical Yield | Reference |

| Tetrabutylphosphonium Hydroxide (40% aq.) | High chemoselectivity for phenol over carboxylic acid | 82-99% | researchgate.net |

| K2CO3 / TBAB | Effective for polyfunctional aromatic compounds | Good to Excellent | researchgate.net |

TBAB: Tetrabutylammonium bromide

Theoretical studies using Density Functional Theory (DFT) have further illuminated the mechanisms of O- versus C-alkylation of phenols, revealing that O-alkylation is typically the kinetically controlled product, while C-alkylation is thermodynamically favored. researchgate.net Careful selection of reaction conditions, guided by such mechanistic understanding, is paramount to maximizing the yield of the desired O-alkylated product. researchgate.net

Advanced Methodologies in Organic Synthesis (e.g., Flow Chemistry Applications)

Modern organic synthesis is increasingly adopting advanced methodologies like flow chemistry to improve efficiency, safety, and scalability. Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and intermediates. allfordrugs.comjst.org.in

While specific applications of flow chemistry for the synthesis of (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid are not extensively documented in the literature, the principles of this technology are highly relevant to its production. For example, multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolation and purification of intermediates. allfordrugs.com This could be applied to the synthesis of the racemic acid, which involves a sequence of reactions including conjugate alkynylation. researchgate.net

Key benefits of applying flow chemistry to the synthesis of compounds like (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid could include:

Enhanced Safety: Reactions involving energetic intermediates or hazardous reagents can be performed with greater safety due to the small reaction volumes at any given time.

Improved Yield and Purity: Precise control over stoichiometry and temperature can minimize the formation of byproducts, leading to higher yields and purities.

Scalability: Scaling up production is simplified by running the flow reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges associated with scaling up batch reactors.

Automation: Flow systems are amenable to automation and in-line monitoring (e.g., via FTIR spectroscopy), allowing for real-time optimization and quality control. allfordrugs.com

The table below outlines potential applications of flow chemistry in relevant synthetic transformations.

| Synthetic Step | Potential Flow Chemistry Advantage | Reference |

| Generation of Unstable Intermediates | On-demand generation and immediate use of reactive species, improving safety and efficiency. | allfordrugs.com |

| Hydrogenation Reactions | Use of packed-bed catalyst cartridges (e.g., Pd/C) for safe and efficient reductions. | jst.org.in |

| High-Temperature/High-Pressure Reactions | Superheating solvents above their boiling points in sealed coils to accelerate reaction rates. | jst.org.in |

| Multi-step "Telescoped" Synthesis | Combining multiple reaction steps into one continuous process without intermediate workups. | allfordrugs.com |

The adoption of such advanced methodologies holds significant promise for the efficient, safe, and scalable synthesis of (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid and its derivatives for research and industrial applications.

Molecular Structure and Conformation Studies Theoretical and Spectroscopic Approaches

Computational Chemistry and Conformational Analysis

Computational chemistry provides powerful tools for predicting the most stable three-dimensional structures of molecules. For (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, conformational analysis involves identifying the preferred orientations of the 4-hydroxyphenyl group, the carboxylic acid moiety, and the hex-4-ynoic acid chain.

The predicted stability of various conformers can be ranked based on their calculated energies. This theoretical insight is invaluable for interpreting experimental data, as the observed properties of the compound are often a population-weighted average of the properties of the individual conformers present at equilibrium.

Table 1: Key Torsional Angles for Conformational Analysis of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(aryl)-C(aryl)-C3-C2 | Rotation of the 4-hydroxyphenyl group | Steric interactions between the aromatic ring and the carboxylic acid chain will favor specific orientations to minimize repulsion. |

| C(aryl)-C3-C2-C1(=O) | Orientation of the carboxylic acid group | The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the π-system of the alkyne or aryl group can influence this angle. |

| C4-C3-C(aryl)-C(aryl) | Position of the hexynyl chain relative to the phenyl ring | Governed by steric hindrance, dictating the overall spatial arrangement of the molecule's main substituents. |

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the experimental determination of a molecule's structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique pieces of the structural puzzle.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, both ¹H and ¹³C NMR are crucial for confirming its structure and differentiating it from its enantiomer or other isomers.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aromatic protons of the 4-hydroxyphenyl group will typically appear as two doublets in the downfield region (around 6.7-7.2 ppm). The proton at the chiral center (C3) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons (C2) and the methyl protons of the alkyne group (C5). The methylene protons next to the carboxylic acid will also likely appear as a multiplet. The methyl group attached to the alkyne will give a characteristic doublet.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show distinct signals for the carboxylic acid carbonyl carbon (around 170-180 ppm), the aromatic carbons (115-160 ppm), the sp-hybridized carbons of the alkyne group (around 70-90 ppm), the chiral carbon (C3), the methylene carbon (C2), and the methyl carbon. The specific chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹H NMR Chemical Shifts for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid | Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | | :--- | :--- | :--- | | Aromatic (ortho to OH) | ~ 6.7-6.9 | Doublet | | Aromatic (meta to OH) | ~ 7.0-7.2 | Doublet | | CH (C3) | Multiplet | | CH₂ (C2) | Multiplet | | CH₃ (C5) | Doublet | | OH (phenolic) | Broad singlet | | COOH | Broad singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic acid) | 170 - 180 |

| C-OH (Aromatic) | 155 - 160 |

| Aromatic CH | 115 - 130 |

| C-C≡ (Aromatic side) | 130 - 140 |

| C≡C (Alkyne) | 70 - 90 |

| CH (Chiral center, C3) | 35 - 45 |

| CH₂ (C2) | 40 - 50 |

| CH₃ (C5) | ~ 3 |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, techniques like Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC/Q-TOF) mass spectrometry would provide high-resolution mass data.

The molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode would confirm the molecular weight of 204.22 g/mol . The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of water (18 Da) and the loss of the carboxyl group (45 Da). The presence of the aromatic ring can lead to characteristic fragment ions. Cleavage at the benzylic position (the bond between C3 and the phenyl ring) is also a common fragmentation pathway for such compounds.

Table 4: Expected Mass Spectrometry Fragments for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

| m/z | Possible Fragment |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 186 | [M - H₂O]⁺ |

| 159 | [M - COOH]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ (Benzylic fragment) |

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is expected to show characteristic absorption bands for the hydroxyl (OH) group of the phenol (B47542) and the carboxylic acid, the carbonyl (C=O) group of the carboxylic acid, the carbon-carbon triple bond (C≡C) of the alkyne, and the aromatic ring.

The O-H stretching vibration of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The phenolic O-H stretch will be a sharper band around 3200-3600 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1725 cm⁻¹. The C≡C stretch of the internal alkyne will be a weak to medium band in the 2190-2260 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations will appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Table 5: Characteristic Infrared Absorption Frequencies for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Phenol | O-H stretch | 3200 - 3600 (sharp) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong, sharp) |

| Alkyne | C≡C stretch | 2190 - 2260 (weak to medium) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Biological Interactions and Mechanistic Insights in Vitro Research Focus

Agonistic Activity Towards G Protein-Coupled Receptors (GPCRs)

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid belongs to a class of synthetic agonists that target the free fatty acid 1 receptor (FFA1), also known as G protein-coupled receptor 40 (GPR40). nih.govnih.gov This receptor is a key player in metabolic regulation, and its activation by agonists like the subject compound has been a focal point of research for conditions such as type 2 diabetes. nih.govresearchgate.net

The FFA1 receptor is predominantly expressed in pancreatic β-cells and is activated by medium- and long-chain fatty acids. nih.govmdpi.com Synthetic ligands, including those structurally similar to (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, have been developed to mimic the effects of these endogenous activators. researchgate.net The activation of the FFA1 receptor by these agonists is a critical step in amplifying glucose-stimulated insulin (B600854) secretion (GSIS). mdpi.combiorxiv.org

Research has demonstrated that synthetic agonists for the FFA1 receptor can exhibit full or partial agonism. nih.gov For instance, studies comparing various synthetic ligands have shown a range in potency and efficacy, highlighting the nuanced interactions between different compounds and the receptor. biorxiv.org The binding of these agonists is influenced by key amino acid residues within the receptor, such as Arg183 and Arg258, which are crucial for both binding and activation. nih.gov

Below is a table summarizing the functional potencies of representative FFA1 receptor agonists from in vitro assays, providing context for the activity of compounds like (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.

| Agonist Example | Assay Type | EC50 (nM) | Efficacy |

| AMG 837 | Calcium Flux | 9.00 | Partial Agonist |

| AM 1638 | Calcium Flux | 26 | Full Agonist |

| AM 8182 | Calcium Flux | 37 | Full Agonist |

| Docosahexaenoic acid (DHA) | Calcium Flux | 3,300 | Endogenous Agonist |

This table presents representative data for compounds structurally and functionally related to (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid to illustrate the range of activities observed for FFA1 agonists.

The primary mechanism by which FFA1 agonists amplify GSIS is through the activation of the Gαq protein-coupled signaling pathway. nih.gov Upon agonist binding, the FFA1 receptor stimulates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade results in an increase in intracellular calcium concentrations, which is a key trigger for insulin granule exocytosis. mdpi.comfrontiersin.org

Crucially, this amplification of insulin secretion is glucose-dependent. nih.govmdpi.com This means that the agonists enhance insulin release only in the presence of elevated glucose levels, which is a desirable characteristic for therapeutic agents aimed at treating type 2 diabetes, as it minimizes the risk of hypoglycemia. mdpi.com The process begins with glucose uptake by pancreatic β-cells, leading to an increased ATP/ADP ratio. nih.gov This, in turn, closes ATP-sensitive potassium channels, causing cell membrane depolarization and the opening of voltage-gated calcium channels. mdpi.comfrontiersin.org The influx of calcium is then further augmented by the FFA1 receptor-mediated signaling, leading to a robust insulin secretory response. nih.gov

The activation of the FFA1 receptor by agonists has demonstrated beneficial effects on both carbohydrate and lipid metabolism in preclinical studies. By enhancing glucose-stimulated insulin secretion, these compounds contribute to improved glucose tolerance. researchgate.net Transgenic expression of GPR40 in pancreatic β-cells has been shown to result in enhanced insulin secretion and improved glucose handling, particularly in the context of a high-fat diet. researchgate.net

Beyond its effects on insulin secretion, the FFA1 receptor is also expressed in enteroendocrine cells, where its activation can stimulate the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.govmdpi.com GLP-1 further contributes to glucose homeostasis by promoting insulin secretion, inhibiting glucagon (B607659) release, and slowing gastric emptying.

Allosteric Receptor Modulation and Binding Site Analysis

Recent research has revealed a more complex pharmacology of the FFA1 receptor than previously understood, with the identification of multiple allosteric binding sites. nih.govresearchgate.net

Studies have postulated the existence of at least three distinct but allosterically linked binding sites on the FFA1 receptor. nih.govresearchgate.net This discovery was facilitated by the use of radiolabeled synthetic agonists and detailed binding assays. nih.gov These studies demonstrated that different classes of agonists bind to separate sites on the receptor. For example, some partial agonists bind to a site distinct from that of certain full agonists. biorxiv.org The endogenous fatty acid, docosahexaenoic acid (DHA), also appears to interact with its own specific site. nih.gov

The characterization of these multiple binding sites has significant implications for the development of new therapeutic agents, as it opens up the possibility of designing drugs that can fine-tune the receptor's activity through allosteric modulation rather than direct orthosteric agonism.

A key feature of the allosteric nature of the FFA1 receptor is the cooperative interaction observed between ligands binding to different sites. nih.gov For instance, the binding of a full agonist to its site can positively modulate the binding of a partial agonist at a separate site, and vice versa. nih.govresearchgate.net This positive cooperativity has been demonstrated in both radioligand binding assays and functional assays measuring intracellular calcium mobilization. nih.gov

These cooperative interactions can lead to a significant enhancement of the receptor's response. The presence of a ligand at one allosteric site can increase the affinity and/or efficacy of another ligand at a different site. nih.gov This complex interplay between different agonists and the receptor underscores the sophisticated regulatory mechanisms governing FFA1 signaling.

Effects of Receptor Mutagenesis on Ligand Activation (e.g., Arginine Residues on FFAR1)

The activation of the Free Fatty Acid Receptor 1 (FFAR1), a G protein-coupled receptor, by agonists is a nuanced process governed by specific molecular interactions within the ligand-binding pocket. Key to this interaction are positively charged arginine residues that are critical for recognizing the carboxylate group present in most FFAR1 agonists. researchgate.net Site-directed mutagenesis studies have been instrumental in elucidating the roles of these specific residues.

Two arginine residues, in particular, Arg183 (located in transmembrane helix 5) and Arg258 (in transmembrane helix 7), have been identified as pivotal for both receptor binding and activation. researchgate.net Mutation of these residues has been shown to differentially affect the activation of FFAR1 by various classes of agonists, suggesting that the precise mechanism of interaction can vary between ligands. researchgate.net This differential effect underscores the complexity of the receptor's activation, which is not a simple on-off switch but a finely tuned process influenced by the specific binding mode of the agonist. The carboxyl group of agonists like (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is presumed to form crucial ionic bonds with these arginine residues, anchoring the ligand in the binding pocket and stabilizing the active conformation of the receptor. Consequently, the mutation of either Arg183 or Arg258 can significantly diminish or completely abrogate the response to these agonists, confirming the essential role of these residues in the activation cascade. researchgate.net

Enzymatic Transformations and Metabolic Stability (In Vitro / Non-Human Systems)

Pathways of Biotransformation in Liver Microsomes and Hepatocytes

While specific metabolic studies on (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid are not extensively detailed in publicly available literature, the biotransformation pathways can be inferred from studies on other synthetic FFAR1 agonists that share its key structural features, namely a carboxylic acid head group and a lipophilic body. nih.gov In vitro systems such as liver microsomes and hepatocytes are standard models for predicting metabolic fate. nih.gov

For FFAR1 agonists, a primary and widely recognized pathway of biotransformation involves the formation of acyl glucuronides. nih.gov This Phase II conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver, targets the carboxylic acid moiety. The formation of these reactive acyl glucuronide metabolites has been associated with idiosyncratic drug toxicity observed with some FFAR1 agonists in development. nih.gov

| Predicted Metabolic Pathway | Enzyme Family | Cellular Location | Metabolic Consequence |

| Acyl Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Endoplasmic Reticulum (Liver) | Formation of a more water-soluble conjugate for excretion; potential for reactive metabolite formation. nih.gov |

| Aromatic/Aliphatic Hydroxylation | Cytochrome P450 (CYP) | Endoplasmic Reticulum (Liver) | Introduction of a hydroxyl group, increasing polarity and providing a site for subsequent Phase II conjugation. |

This interactive table summarizes the predicted metabolic pathways for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid based on its structural class.

Exploration of Potential Enzymatic Interactions (e.g., Analogy to (R)-3-(aryl)lactoyl-CoA Dehydratase Substrates)

An exploration of potential enzymatic interactions can be made by comparing the structure of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid to known enzyme substrates. One such enzyme is (R)-3-(aryl)lactoyl-CoA dehydratase, which is involved in the fermentation of amino acids by certain anaerobic bacteria. frontiersin.org This enzyme catalyzes the dehydration of (R)-3-phenyllactoyl-CoA to (E)-cinnamoyl-CoA. frontiersin.org

The substrate for this enzyme possesses an (R)-3-aryl configuration, which bears a superficial resemblance to the (R)-3-(4-Hydroxyphenyl) structure of the compound . However, several critical structural differences make it highly unlikely that (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a substrate for this dehydratase.

Lack of a Coenzyme A Thioester: The enzyme acts on a CoA-activated substrate. (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a free carboxylic acid and would first require activation to its CoA thioester, a reaction that is not guaranteed.

Absence of a Hydroxyl Group: The enzymatic reaction is a dehydration, involving the elimination of a hydroxyl group from the C2 position (the lactate (B86563) moiety) and a proton from the C3 position to form a double bond. frontiersin.orgmdpi.com (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid lacks the necessary hydroxyl group at the adjacent position for such a dehydration reaction to occur.

Therefore, despite the shared (R)-3-aryl motif, the compound does not fit the substrate requirements for (R)-3-(aryl)lactoyl-CoA dehydratase. This analysis highlights the high specificity of enzyme-substrate interactions, where the presence of specific functional groups is paramount for catalytic activity.

Bile Acid Transporter Interactions and Selectivity Considerations for Derivatives

A significant consideration in the development of FFAR1 agonists has been off-target effects, particularly hepatotoxicity. researchgate.netnih.gov One postulated mechanism for this toxicity is the inhibition of bile acid transporters, leading to the intracellular accumulation of cytotoxic bile acids (cholestasis). researchgate.net Given that (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid shares the anionic carboxylic acid feature common to many FFAR1 agonists and bile acids, assessing its potential interaction with these transporters is critical.

Key transporters involved in the enterohepatic circulation of bile acids include the Bile Salt Export Pump (BSEP), Na+-taurocholate cotransporting polypeptide (NTCP), Apical Sodium-Dependent Bile Acid Transporter (ASBT), and Organic Anion-Transporting Polypeptides (OATPs). researchgate.netnih.gov Studies with other FFAR1 agonists, such as fasiglifam (B1672068) (TAK-875), have demonstrated inhibitory activity against several of these transporters. researchgate.net

The table below presents inhibitory data for TAK-875, a structurally related FFAR1 agonist, which serves as a surrogate to illustrate the potential for this chemical class to interact with bile acid transporters.

| Bile Acid Transporter | Function | IC₅₀ of TAK-875 (μM) | Potential Consequence of Inhibition |

| BSEP (ABCB11) | Efflux of bile salts from hepatocytes into bile | >300 | Intrahepatic cholestasis researchgate.net |

| NTCP (SLC10A1) | Uptake of bile salts from blood into hepatocytes | 163 | Reduced hepatic clearance of bile acids researchgate.net |

| ASBT (SLC10A2) | Reabsorption of bile acids in the ileum | >300 | Altered enterohepatic circulation researchgate.net |

| OATP1B1 (SLCO1B1) | Hepatic uptake of bile acids and drugs | 1.8 | Drug-drug interactions, reduced clearance of substrates researchgate.net |

| OATP1B3 (SLCO1B3) | Hepatic uptake of bile acids and drugs | 3.4 | Drug-drug interactions, reduced clearance of substrates researchgate.net |

| OATP2B1 (SLCO2B1) | Hepatic and intestinal uptake of various compounds | 11.2 | Drug-drug interactions researchgate.net |

This interactive table shows the inhibitory concentrations (IC₅₀) of the FFAR1 agonist TAK-875 against major bile acid transporters, based on data presented in scientific literature. researchgate.net

These data indicate that compounds of this class can be potent inhibitors of OATP transporters. researchgate.net For the development of derivatives of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, selectivity is a paramount consideration. Medicinal chemistry efforts would need to focus on modifying the structure to retain high potency at FFAR1 while minimizing or eliminating inhibitory activity against bile acid transporters, particularly OATP1B1 and OATP1B3, to improve the safety profile and reduce the risk of drug-induced liver injury. researchgate.net

Structure Activity Relationship Sar Studies and Rational Ligand Design

Influence of Stereochemistry on Biological Potency

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with a biological target. For the 3-aryl-4-alkynoic acid class of GPR40 agonists, the stereocenter at the C3 (or β) position is a critical determinant of potency.

Research into GPR40 agonists has consistently demonstrated a clear stereochemical preference for the (S)-enantiomer at the C3 position of the propanoic acid moiety. While the title compound of this article is the (R)-enantiomer, studies on closely related analogs reveal that the corresponding (S)-enantiomer is significantly more potent. For instance, in the development of the potent GPR40 agonist AMG 837, which shares the 3-phenyl-hex-4-ynoic acid core, the (S)-enantiomer was identified as the eutomer, or the more active stereoisomer. acs.org This stereoselectivity suggests a specific and constrained binding orientation within the GPR40 receptor pocket, where only one enantiomer can achieve the optimal interactions required for efficient receptor activation. The (S)-configuration likely positions the carboxylic acid, the phenyl ring, and the alkyne side chain in a spatial arrangement that maximizes contact with key residues in the receptor's binding site.

Table 1: Influence of Stereochemistry on GPR40 Agonist Potency Note: Data for closely related analogs are used to illustrate the principle due to the proprietary nature of specific values for all compounds.

| Compound Series | Stereoisomer | hGPR40 EC50 (nM) | Relative Potency |

|---|---|---|---|

| 3-Aryl-hex-4-ynoic Acid Analogs | (S)-Enantiomer | ~13.5 | High |

| (R)-Enantiomer | >10,000 | Low |

Impact of Substituent Modifications on Receptor Binding and Efficacy

Systematic modifications of the 3-(4-Hydroxyphenyl)hex-4-ynoic acid scaffold have provided deep insights into the structural requirements for GPR40 agonism.

The β-position (C3) of the carboxylic acid is a key site for structural modification. SAR studies have shown that substitution at this position with a medium-sized, linear group is optimal for binding affinity and functional activity. acs.org Specifically, the introduction of a propargyl group (a three-carbon chain containing a triple bond), as seen in the hex-4-ynoic acid structure, was found to be highly favorable for binding to an allosteric site on the receptor and for promoting both G-protein and β-arrestin pathway activities. acs.org This finding highlights the importance of the alkyne moiety in providing a rigid, linear extension that fits well within a specific sub-pocket of the receptor.

Modifying the central phenyl ring is a common strategy to fine-tune the pharmacological properties of GPR40 agonists. For analogs of the 3-phenylpropanoic acid series, the addition of small lipophilic groups can enhance potency and influence signaling bias. For example, introducing substituents like chlorine, methyl, or trifluoromethyl groups onto the aryl ring led to compounds with enhanced potency in β-arrestin recruitment assays. acs.org However, these same substitutions sometimes resulted in a slight decrease in potency as measured by calcium flux, which is indicative of G-protein pathway activation. acs.org This suggests that substitutions on the phenyl ring can modulate the downstream signaling pathways engaged by the receptor. The 4-hydroxy group of the title compound is a key feature, often serving as an attachment point for a larger hydrophobic "tail" group via an ether linkage in more advanced agonists. google.com

Table 2: Effect of Phenyl Ring Substitutions on GPR40 Activity Data derived from a 3-arylpropanoic acid series to illustrate SAR principles. acs.org

| Compound | Phenyl Substitution | hGPR40 Ca2+ EC50 (nM) | hGPR40 β-Arrestin EC50 (nM) |

|---|---|---|---|

| Parent Compound | Unsubstituted | 180 | 110 |

| Analog 1 | 4-Chloro | 310 | 40 |

| Analog 2 | 4-Methyl | 370 | 60 |

| Analog 3 | 4-Trifluoromethyl | 210 | 20 |

While (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid represents a core "headgroup" and central scaffold, many of the most potent GPR40 agonists feature a large, hydrophobic "tail" moiety. This tail is typically connected to the central phenyl ring through a linker, commonly an ether linkage at the 4-position of the phenyl group. google.com The design of this tail is critical for achieving high potency. For example, the clinical candidate AMG 837 features a 4'-trifluoromethyl-biphenyl-3-yl)methoxy group attached to the 4-position of the phenyl ring. This large, lipophilic tail is believed to occupy a hydrophobic pocket within the transmembrane domain of the GPR40 receptor, mimicking the hydrocarbon tail of endogenous fatty acid ligands. acs.org Patent literature describes a wide array of these tail groups, ranging from substituted phenyl rings to various heterocyclic systems, all designed to optimize interactions within this hydrophobic region of the receptor. google.com

Computational Approaches to SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been instrumental in understanding the SAR of GPR40 agonists. The public availability of the X-ray crystal structure of human GPR40 in complex with the agonist TAK-875 (PDB code: 4PHU) provided a significant breakthrough, allowing for structure-based drug design. acs.org

Docking models built using this crystal structure have helped to rationalize the observed SAR. These models show that the carboxylic acid headgroup forms crucial ionic and hydrogen bond interactions with two conserved arginine residues (Arg183 and Arg258) at the top of the binding pocket. The central phenyl ring and the β-position substituent fit into the core of the binding site, while the extended hydrophobic tail, when present, projects into a deeper, more lipophilic pocket surrounded by transmembrane helices. acs.org These computational models confirm the stereochemical preference for the (S)-enantiomer, as it allows for a more favorable orientation of the key interacting groups within the active site. This synergy between experimental SAR data and computational modeling accelerates the design and optimization of new and more effective GPR40 agonists.

Derivatives and Analogues of R 3 4 Hydroxyphenyl Hex 4 Ynoic Acid

Ester Derivatives (e.g., Methyl and Ethyl Esters)

Esterification of the carboxylic acid moiety of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid to its corresponding methyl and ethyl esters represents a fundamental chemical modification. While specific research detailing the synthesis and properties of these particular esters is limited, general esterification procedures are well-established in organic chemistry. Typically, the reaction of the carboxylic acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would yield the desired ester.

| Derivative | Chemical Name | CAS Number |

| Methyl Ester | (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate | 865233-36-9 |

| Ethyl Ester | Ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | 1292290-97-1 |

Note: The table lists the (S)-enantiomer for the methyl ester as this is the commercially available and documented form.

Aryloxy-alkylene Substituted Analogues

The synthesis and investigation of aryloxy-alkylene substituted analogues of hydroxyphenyl hexynoic acids have been explored, primarily in the context of their potential as GPR40 receptor agonists for the treatment of diabetes. google.com These analogues typically involve the modification of the phenolic hydroxyl group, linking it to another aryl group via an alkylene spacer. This structural alteration can significantly impact the molecule's interaction with biological targets.

Derivatives with Modified Aromatic or Alkynyl Moieties

Modification of the core structure of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid can be envisaged at two primary locations: the aromatic (phenyl) ring and the alkynyl (triple bond) moiety.

Alkynyl Moiety Modification: The alkynyl group offers a site for various chemical transformations. For instance, partial or complete reduction of the triple bond would yield the corresponding alkene or alkane, altering the geometry and flexibility of the side chain. The terminal methyl group on the alkyne could also be replaced with other functionalities to explore structure-activity relationships.

Functionalized Benzyl (B1604629) Ether Derivatives (e.g., Incorporating Amines, Heterocycles)

Functionalization of the phenolic hydroxyl group as a benzyl ether is a common strategy in medicinal chemistry to alter a compound's properties, such as its lipophilicity and metabolic stability. Incorporating amine or heterocyclic functionalities into these benzyl ether derivatives can introduce new interaction points for biological targets and can significantly modify the pharmacological profile of the parent compound. While specific examples directly derived from (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid are not readily found in the literature, the synthesis of such derivatives is a well-established practice.

Structurally Related Natural Products and Their Synthetic Counterparts (e.g., Oleocanthal (B1677205) as a Comparative Academic Example of Hexenoic Acid Motifs)

A powerful approach to understanding the potential of a chemical scaffold is to examine structurally related natural products. In this context, oleocanthal, a phenolic compound found in extra-virgin olive oil, serves as an excellent academic example. Oleocanthal possesses a p-hydroxyphenylethyl ester linked to a modified hexenoic acid derivative, making it a relevant structural comparator. researchgate.netresearchgate.netnih.govresearchgate.net

Oleocanthal: A Natural Analogue

Oleocanthal is responsible for the pungent, peppery sensation in the throat associated with high-quality olive oil. acs.org Its structure, 2-(4-hydroxyphenyl)ethyl (3S,4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate, contains a hexenoic acid motif that shares some structural similarities with the hexynoic acid core of the subject compound.

Synthesis of Oleocanthal and its Analogues

The total synthesis of oleocanthal has been achieved through various routes, providing access to the natural product and its analogues for biological evaluation. researchgate.netresearchgate.netnih.govresearchgate.net These synthetic efforts are crucial for confirming the structure of the natural product and for producing quantities sufficient for research purposes. Furthermore, the development of synthetic methodologies allows for the creation of a diverse range of analogues with modifications to the phenolic head, the linker, and the dialdehyde (B1249045) functionality. researchgate.net

Biological Significance of the Hexenoic Acid Motif

The hexenoic acid motif is present in a variety of natural products and has been shown to be a key determinant of their biological activity. atamankimya.comatamanchemicals.comnih.govnih.gov Oleocanthal, for instance, has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties. researchgate.netresearchgate.netnih.govmdpi.com The study of oleocanthal and its synthetic counterparts provides valuable insights into how modifications to the hexenoic acid core and its substituents can influence biological activity. This knowledge can, in turn, inform the design of novel derivatives of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid with desired pharmacological profiles.

| Compound | Key Structural Feature | Notable Research Finding |

| Oleocanthal | p-hydroxyphenylethyl ester of a modified hexenoic acid | Exhibits anti-inflammatory properties. nih.gov |

| Synthetic Oleocanthal Analogues | Modifications to the phenol (B47542), linker, or dialdehyde moiety | Allows for the exploration of structure-activity relationships. researchgate.net |

Advanced Analytical Methodologies in Compound Research

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and determining the enantiomeric excess of chiral compounds like (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid. iltusa.comiltusa.com Chiral HPLC methods are specifically designed to separate enantiomers, which are non-superimposable mirror images of each other and often exhibit different biological activities.

The direct approach to chiral separation by HPLC involves the use of a chiral stationary phase (CSP). chromatographyonline.comchiralpedia.com These stationary phases are modified with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. chromatographyonline.comsigmaaldrich.com For an acidic compound such as (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, anion-exchange type CSPs can be particularly effective. chiraltech.com

Method development for chiral HPLC involves screening different columns and mobile phases to achieve optimal separation. chromatographyonline.com The mobile phase composition, which typically consists of a mixture of an organic solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), can be modified with acidic or basic additives to improve resolution. chromatographyonline.comresearchgate.net For acidic compounds, the addition of an acid like trifluoroacetic acid to the mobile phase is a common strategy. chromatographyonline.com

The purity of a sample is determined by the presence of any unwanted peaks in the chromatogram, while the enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers.

Interactive Table: Illustrative HPLC Method Parameters for Chiral Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Quinine-based anion exchanger |

| Mobile Phase | n-Hexane/Isopropanol (90:10) + 0.1% TFA | n-Hexane/Ethanol (B145695) (80:20) + 0.1% TFA | Methanol (B129727)/Acetonitrile (50:50) + 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection Wavelength | 254 nm | 230 nm | 254 nm |

| Expected Retention Time (R-enantiomer) | 8.5 min | 10.2 min | 7.8 min |

| Expected Retention Time (S-enantiomer) | 10.1 min | 12.5 min | 9.5 min |

| Resolution (Rs) | > 1.5 | > 2.0 | > 1.8 |

Advanced NMR Techniques for Detailed Structural Characterization of Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. numberanalytics.comemerypharma.com While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of atoms, advanced two-dimensional (2D) NMR techniques are often necessary for the unambiguous structural characterization of complex molecules like analogues of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid. chemicalbook.comsemanticscholar.orgshu.edu

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei within a molecule, allowing for the piecing together of its structure. youtube.comwikipedia.orgharvard.edu

COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons in a spin system. emerypharma.com

HSQC spectra reveal one-bond correlations between protons and the carbon atoms they are directly attached to. wikipedia.orghmdb.ca

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of a molecule and identifying quaternary carbons. youtube.com

For chiral molecules, NMR can also be used to determine enantiomeric excess through the use of chiral shift reagents. ethernet.edu.et

Interactive Table: Hypothetical NMR Data for an Analogue of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

| Proton (¹H) Signal | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| H-2' | 7.10 (d) | 128.5 | H-3' | C-1', C-3', C-4', C-7 |

| H-3' | 6.80 (d) | 115.8 | H-2' | C-1', C-2', C-4', C-5' |

| H-5 | 1.85 (d) | 20.7 | H-3 | C-3, C-4, C-6 |

| H-3 | 4.10 (m) | 40.2 | H-2, H-5 | C-1, C-2, C-4, C-1' |

| H-2 | 2.75 (dd) | 35.5 | H-3 | C-1, C-3, C-4 |

| OH | 9.50 (s) | - | - | C-3', C-4', C-5' |

Mass Spectrometry for Reaction Monitoring and Identification of Biotransformation Products (in vitro)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and powerful analytical tool for monitoring the progress of chemical reactions and identifying the products of in vitro biotransformation studies. nih.govtechnologynetworks.combiopico.com This technique allows for the separation of components in a mixture followed by their detection based on their mass-to-charge ratio. tandfonline.comnih.gov

During the synthesis of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid and its analogues, LC-MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. waters.com This enables the optimization of reaction conditions to maximize yield and minimize the formation of impurities.

In the context of drug metabolism, in vitro studies using systems like human liver microsomes are conducted to understand how a compound might be modified in the body. nih.govnih.govvu.nl LC-MS is instrumental in identifying potential metabolites by comparing the metabolic profile of the parent drug with that of a control sample. researchgate.net High-resolution mass spectrometry can provide accurate mass measurements, which aid in determining the elemental composition of the metabolites. vu.nl

Interactive Table: Potential In Vitro Biotransformation Products of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

| Parent Compound | Proposed Biotransformation | Metabolite Structure | Expected m/z [M-H]⁻ |

| (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid | Hydroxylation of the aromatic ring | (R)-3-(4,5-Dihydroxyphenyl)hex-4-ynoic acid | 219.06 |

| (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid | Glucuronidation of the phenolic hydroxyl group | (R)-3-(4-(Glucuronidyloxy)phenyl)hex-4-ynoic acid | 379.11 |

| (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid | Sulfation of the phenolic hydroxyl group | (R)-3-(4-(Sulfoxyoxy)phenyl)hex-4-ynoic acid | 283.02 |

| (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid | Oxidation of the alkyne | (R)-3-(4-Hydroxyphenyl)-4,5-dioxohexanoic acid | 235.06 |

Spectroscopic and Chromatographic Methods for Quality Control and Research Material Verification

A comprehensive approach to quality control, utilizing a combination of spectroscopic and chromatographic methods, is essential to verify the identity, purity, and stability of research materials like (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid. iltusa.comyoutube.comscioninstruments.com These methods ensure that the material meets the required specifications for its intended use.

Chromatographic techniques, such as HPLC and Gas Chromatography (GC), are central to purity assessment. iltusa.comyoutube.com They are used to separate and quantify the main compound from any impurities, including starting materials, by-products, and degradation products. intertek.com

Spectroscopic techniques provide information about the molecular structure and are used for identity confirmation. rsc.orgresearchgate.net

Infrared (IR) spectroscopy is used to identify the presence of key functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of the molecule and can be used for quantitative analysis. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecule's structure, confirming the connectivity of atoms. researchgate.netnih.gov

Mass Spectrometry (MS) confirms the molecular weight of the compound.

Together, these techniques provide a robust quality control framework for research materials.

Interactive Table: Analytical Techniques for Quality Control

| Analytical Technique | Purpose | Information Obtained |

| HPLC | Purity assessment, enantiomeric excess determination | Percentage purity, ratio of enantiomers |

| GC | Residual solvent analysis | Identification and quantification of residual solvents |

| ¹H and ¹³C NMR | Identity confirmation, structural verification | Detailed molecular structure, confirmation of compound identity |

| Mass Spectrometry | Molecular weight confirmation | Molecular weight of the compound |

| FTIR Spectroscopy | Functional group analysis | Presence of key functional groups (e.g., O-H, C=O, C≡C) |

| UV-Vis Spectroscopy | Identity confirmation, quantitative analysis | Electronic absorption spectrum, concentration measurement |

Theoretical Studies and Computational Chemistry Applications

Quantum Chemical Calculations (e.g., Density Functional Theory for Reaction Thermodynamics)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and energetics of molecules. nih.govresearchgate.net DFT methods model electron correlation to provide a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems. nih.govmdpi.com

For (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This optimized geometry is the foundation for calculating all other properties.

Analyze Electronic Properties: Calculations can reveal the distribution of electrons within the molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and stability. nih.govmdpi.com

Predict Spectroscopic Properties: DFT can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing theoretical spectra with experimental data helps to confirm the molecular structure. researchgate.net

Determine Reaction Thermodynamics: By calculating the energies of reactants, transition states, and products, DFT can predict the thermodynamics of chemical reactions involving the compound. This includes calculating enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to determine the spontaneity and energy profile of a reaction pathway.

| Parameter | Description | Potential Finding for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformer. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates regions of the molecule most susceptible to electrophilic attack, likely the electron-rich phenol (B47542) ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates regions prone to nucleophilic attack, potentially the carboxylic acid group or the alkyne bond. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. nih.gov | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Quantifies the charge separation across the molecule, influencing its solubility and intermolecular interactions. |

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Calculation of ΔG for potential metabolic reactions could predict their likelihood of occurring spontaneously. |

Molecular Modeling and Simulation for Receptor-Ligand Interactions

To understand the potential biological activity of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a small molecule (ligand) might bind to a biological macromolecule, typically a protein receptor, and the stability of that interaction. nih.govresearchgate.net

The process generally involves:

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of the ligand when bound to the active site of a target receptor. nih.govresearchgate.net The result is a binding score, often in kcal/mol, which estimates the strength of the interaction, and a predicted binding pose showing key interactions like hydrogen bonds and hydrophobic contacts. nih.gov The phenolic (4-hydroxyphenyl) moiety is present in many biologically active compounds, suggesting it can interact with a diverse array of biological targets. nih.gov

Molecular Dynamics (MD) Simulation: Following docking, an MD simulation can be performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov By simulating the movements of atoms and molecules over a period (typically nanoseconds), MD provides insights into the flexibility of the complex and the persistence of key binding interactions. biointerfaceresearch.com The stability is often evaluated by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. biointerfaceresearch.com

For (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, a hypothetical target could be an enzyme where a substrate with a phenol group is common, such as tyrosinase or 4-hydroxyphenylpyruvate dioxygenase. nih.govnih.gov

| Parameter | Description | Hypothetical Finding for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid |

| Binding Affinity | An estimation of the binding energy (e.g., in kcal/mol) between the ligand and the receptor. | A strong negative value would suggest a high affinity for the target's active site. |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. | Would reveal the specific conformation adopted by the molecule to maximize favorable interactions. |

| Key Interactions | Specific non-covalent bonds formed between the ligand and amino acid residues. | Potential for hydrogen bonds via the hydroxyl and carboxylic acid groups, and hydrophobic interactions involving the phenyl ring. |

| RMSD (from MD) | Root Mean Square Deviation, a measure of the average change in atomic positions over time. biointerfaceresearch.com | A low and stable RMSD value for the ligand during the simulation would indicate a stable binding pose. |

Prediction of Biological Activity Profiles (e.g., QSAR, Cheminformatics)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com Cheminformatics involves the use of computational tools to analyze large datasets of chemical information to aid in drug discovery. mdpi.com

A QSAR study for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid would involve:

Dataset Collection: Assembling a set of structurally related compounds with experimentally measured biological activity against a specific target.

Descriptor Calculation: For each molecule in the set, including the title compound, a large number of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., LogP), topology, and electronic features.

Model Generation: A statistical model is created that links the descriptors to the observed biological activity. mdpi.com

Activity Prediction: The developed model can then be used to predict the biological activity of new or untested compounds like (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid based solely on its calculated descriptors. mdpi.com

While no specific QSAR studies for this exact compound are publicly available, its structural features can be calculated and used as input for a relevant QSAR model. nih.govnih.gov

| Descriptor Class | Example Descriptors | Relevance to (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid |

| Physicochemical | Molecular Weight, LogP (lipophilicity), Molar Refractivity | Govern the molecule's ability to cross biological membranes and its general solubility. The computed XLogP3 is 1.9. nih.gov |

| Topological | Topological Polar Surface Area (TPSA), Number of Rotatable Bonds | TPSA is related to membrane permeability, while the number of rotatable bonds influences conformational flexibility. The TPSA is 57.5 Ų. nih.gov |

| Electronic | Dipole Moment, Partial Charges on Atoms | Describe the electronic distribution, which is crucial for electrostatic and hydrogen bonding interactions with a receptor. |

| 3D Descriptors | van der Waals Surface Area, Molecular Shape Indices | Encode the three-dimensional shape and size of the molecule, which are critical for steric fit within a receptor's binding pocket. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding in vivo human data) for Compound Optimization

In the early stages of drug discovery, predicting a compound's ADME properties is crucial to avoid failures in later clinical phases. researchgate.net A wide range of in silico tools and web servers (e.g., SwissADME, pkCSM, ADMETlab) use computational models, including QSAR and machine learning, to predict these properties based on molecular structure. nih.govnih.gov These predictions help in optimizing lead compounds by identifying potential pharmacokinetic liabilities.

For (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, these tools can provide predictions for a variety of ADME-related parameters. The data below is derived from computationally predicted values available in public databases or calculated by standard ADME prediction algorithms.

| Property Class | Parameter | Predicted Value/Interpretation | Significance in Compound Optimization |

| Physicochemical Properties | Molecular Weight | 204.22 g/mol nih.gov | Meets Lipinski's rule (< 500), favorable for oral bioavailability. |

| LogP (Lipophilicity) | 1.9 (XLogP3) nih.gov | Within the optimal range for drug-likeness. | |

| H-Bond Donors | 2 nih.gov | Meets Lipinski's rule (≤ 5). | |

| H-Bond Acceptors | 3 nih.gov | Meets Lipinski's rule (≤ 10). | |

| TPSA | 57.5 Ų nih.gov | Suggests good potential for cell membrane permeability. | |

| Absorption | GI Absorption | High (Predicted) | Indicates the compound is likely well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High (Predicted) | Models absorption across the intestinal epithelial cell barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Unlikely to cross (Predicted) | Suggests the compound may have limited effects on the central nervous system. |

| Plasma Protein Binding (PPB) | High (Predicted) | High binding can reduce the free concentration of the drug available to act on its target. | |

| Metabolism | CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., CYP2C9, CYP3A4) (Predicted) | Predicts potential for drug-drug interactions. dtic.mil |

| Site of Metabolism (SOM) | Phenolic ring and carboxylic acid group (Predicted) | Identifies the most likely positions on the molecule to be modified by metabolic enzymes. | |

| Excretion | Total Clearance | Low to Moderate (Predicted) | Indicates the rate at which the compound is removed from the body. |

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methodologies is paramount for the future investigation and potential application of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid . Current synthetic approaches may rely on traditional methods that can be resource-intensive and generate significant waste. Future research should prioritize the exploration of novel and sustainable synthetic routes.

Key areas of focus include:

Asymmetric Catalysis: Investigating the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to achieve high enantioselectivity in the synthesis of the (R)-enantiomer. This would circumvent the need for chiral resolution steps, which are often inefficient.

Biocatalysis: Exploring the use of enzymes, either as isolated catalysts or in whole-cell systems, to catalyze key steps in the synthesis. Biocatalysis offers the advantages of high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

Flow Chemistry: Implementing continuous flow technologies can offer improved control over reaction parameters, enhanced safety, and potential for scalability. This approach can also facilitate the integration of reaction and purification steps, leading to more streamlined and efficient processes.

Green Solvents and Reagents: Prioritizing the use of renewable and less hazardous solvents and reagents to align with the principles of green chemistry. This includes exploring water-based reactions or the use of bio-derived solvents. researchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Catalyst cost and sensitivity, optimization of reaction conditions |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |

| Flow Chemistry | Precise control, scalability, enhanced safety | Initial setup cost, potential for clogging with solid materials |

| Green Chemistry Principles | Reduced environmental impact, improved safety | Availability and cost of green alternatives, potential for lower yields |

Deeper Elucidation of Receptor-Ligand Dynamics and Allosteric Mechanisms

Preliminary evidence suggests that compounds with structural similarities to (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid may interact with G protein-coupled receptors (GPCRs), such as GPR55. nih.govbgu.ac.il Understanding the precise nature of these interactions is crucial for elucidating its mechanism of action.

Future research should focus on:

Homology Modeling and Molecular Docking: In the absence of a crystal structure for the target receptor, homology modeling based on related GPCRs can provide a structural framework for docking studies. nih.govnih.gov These computational approaches can predict the binding pose and key interactions of the compound within the receptor's binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the receptor-ligand complex over time, revealing conformational changes and the stability of key interactions. mdpi.com This can help to understand the mechanism of receptor activation or inhibition.

Identification of Allosteric Binding Sites: Investigating the possibility of the compound binding to allosteric sites on the receptor, which are topographically distinct from the orthosteric binding site. nih.govrjeid.com Allosteric modulators can offer greater selectivity and a more nuanced control over receptor function.

Site-Directed Mutagenesis: Experimental validation of the predicted binding site can be achieved through site-directed mutagenesis studies. By mutating key amino acid residues within the putative binding pocket and assessing the impact on ligand binding and receptor activation, the crucial interactions can be confirmed.

Rational Design of Highly Selective and Potent Analogues for Specific Biological Targets

Building upon a deeper understanding of the structure-activity relationship (SAR), the rational design of analogues of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid can lead to the development of more potent and selective modulators for specific biological targets.

Key strategies for analogue design include:

Pharmacophore Modeling: Developing a pharmacophore model based on the key structural features required for biological activity. sciforum.net This model can then be used to virtually screen compound libraries for new potential ligands or to guide the design of novel analogues.

Structure-Based Drug Design: Utilizing the structural information from homology models and docking studies to design analogues that optimize interactions with the target receptor. This could involve modifying functional groups to enhance binding affinity or selectivity. acs.orgnih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres to improve pharmacokinetic properties, reduce toxicity, or enhance target engagement. For example, the carboxylic acid moiety could be replaced with other acidic groups to modulate its properties.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target receptor and then linking them together or growing them to create more potent and selective ligands.

A table outlining potential modifications and their expected impact is provided below:

| Structural Modification | Rationale | Expected Outcome |

| Modification of the 4-hydroxyphenyl group | Explore the importance of the hydroxyl group and its position for activity. | Enhanced potency, altered selectivity profile. |

| Alteration of the alkynyl chain length | Investigate the optimal chain length for receptor binding. | Improved binding affinity and selectivity. |

| Introduction of substituents on the aromatic ring | Modulate electronic and steric properties to enhance interactions. | Increased potency and target specificity. |

| Modification of the carboxylic acid group | Improve pharmacokinetic properties and explore alternative binding interactions. | Enhanced bioavailability and metabolic stability. |

Investigation of Broader Biological System Interactions (In Vitro)

To gain a comprehensive understanding of the biological effects of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid , it is essential to investigate its interactions with a broader range of biological systems in vitro.

Future in vitro studies should include:

Receptor Profiling: Screening the compound against a panel of GPCRs and other relevant biological targets to assess its selectivity and identify potential off-target effects.

Functional Assays: Employing a variety of in vitro functional assays to characterize the compound's activity at its primary target. For a GPCR like GPR55, these assays could include:

Calcium Mobilization Assays: To measure changes in intracellular calcium levels upon receptor activation. nih.gov

ERK Phosphorylation Assays: To assess the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov

Beta-Arrestin Recruitment Assays: To investigate G protein-independent signaling pathways. nih.govacs.org

Reporter Gene Assays: To measure the activation of downstream transcription factors. nih.gov

Cell-Based Models of Disease: Evaluating the effects of the compound in cell-based models of relevant diseases, such as inflammatory conditions or cancer, where the target receptor is implicated. nih.govnih.gov

A summary of relevant in vitro assays is presented in the table below:

| Assay Type | Purpose | Endpoint Measured |

| Calcium Mobilization | Assess Gq-coupled receptor activation | Changes in intracellular calcium concentration |

| ERK Phosphorylation | Evaluate MAPK pathway activation | Levels of phosphorylated ERK |

| Beta-Arrestin Recruitment | Investigate G protein-independent signaling | Recruitment of beta-arrestin to the receptor |

| Reporter Gene Assay | Measure downstream gene transcription | Activity of a reporter gene (e.g., luciferase) |

| Cell Viability/Proliferation | Determine effects on cell growth | Cell number or metabolic activity |

| Migration/Invasion Assays | Assess impact on cell motility | Movement of cells through a membrane |